T160 protein
Description
Properties
CAS No. |
143107-87-3 |
|---|---|
Molecular Formula |
C12H20O4 |
Synonyms |
T160 protein |
Origin of Product |
United States |
Molecular Genetics and Genomic Organization of T160 Protein
Gene Locus and Chromosomal Mapping of Ssrp1 (T160 protein gene)
The SSRP1 gene, which codes for the this compound, has been precisely mapped within the human genome. In humans, the SSRP1 gene is located on chromosome 11, specifically at band 11q12.1. The genomic location spans from base pair 57,325,988 to 57,335,892 on the forward strand (GRCh38.p14 assembly). In the mouse genome, the orthologous Ssrp1 gene is situated on chromosome 2, mapped to band 2 D|2 49.45 cM. The identification of the gene locus and chromosomal mapping provides a foundational understanding of the gene's physical location within the genome and its potential linkage to genetic traits or disorders.
Transcriptional Regulation of this compound Gene Expression
The expression of the SSRP1 gene is a tightly regulated process, ensuring appropriate levels of the this compound are available for its functions in chromatin dynamics. This regulation occurs at multiple levels, including the initiation of transcription governed by promoter regions and the influence of enhancer elements.
The promoter region of the SSRP1 gene contains critical regulatory elements that dictate its transcriptional activity. While detailed sequences of the SSRP1 promoter and specific bound transcription factors were not extensively detailed in the search results, it is known that SSRP1 itself is enriched in promoter and early transcribed regions of genes. This suggests a potential feedback loop or direct involvement of SSRP1 in regulating the transcription of genes, possibly including its own. Studies have utilized SSRP1 promoter activity analysis to understand its expression patterns.
Enhancer elements play a significant role in modulating SSRP1 gene expression. Research indicates that the FACT complex, containing SSRP1, is enriched at enhancer regions. Specifically, studies in mouse embryonic stem cells have shown that FACT is enriched at enhancers of formative-specific genes, influencing their expression during cell state transitions. Furthermore, SSRP1 has been demonstrated to be required for the activity of both MLL-AF4-bound and non-MLL-AF4-bound enhancers, highlighting the critical role of SSRP1 in enhancer function and gene activation. The accumulation of SSRP1 at enhancers suggests a direct involvement in facilitating transcription from these regulatory elements.
RNA Processing and mRNA Stability of this compound Transcripts
Following transcription, the SSRP1 mRNA undergoes processing and its stability is subject to control mechanisms, further influencing the cellular levels of this compound.
Alternative splicing is a crucial mechanism that can generate multiple protein isoforms from a single gene, contributing to proteomic diversity. An alternatively spliced transcript variant of the SSRP1 gene has been identified, although its full-length nature and the functional implications of the resulting protein isoform(s) are not yet fully characterized. SSRP1 itself has also been noted as a transcription factor showing alternative splice sites in studies analyzing transcriptomes during cellular processes like muscle cell differentiation. This suggests SSRP1 may be involved in the alternative splicing of other genes, in addition to its own gene being subject to this process.
Post-transcriptional control mechanisms significantly impact the stability and translation efficiency of SSRP1 mRNA. There is a complex and unusual mode of mutual regulation between the two FACT subunits, SSRP1 and SPT16H, at both the mRNA and protein levels. The stability of the FACT complex is dependent on the presence of SSRP1 mRNA. When SSRP1 mRNA levels decrease, the FACT complex quickly degrades. Conversely, the binding of SSRP1 and SPT16H proteins to their respective mRNAs increases the stability and translation efficiency of these mRNAs. This creates a feedback loop where sufficient levels of SSRP1 mRNA are critical for maintaining stable FACT complex levels, which in turn promotes the stability and translation of SSRP1 and SPT16H mRNAs. This intricate post-transcriptional regulation ensures stringent control over cellular FACT levels.
Translational Control Mechanisms for this compound Synthesis
Translational control of SSRP1 (this compound) synthesis is intricately linked with that of its partner, SPT16. Research indicates a complex mutual regulation between SSRP1 and SPT16 at both the mRNA and protein levels in human cells. genecards.org The association of SSRP1 and SPT16 proteins with their respective messenger RNAs (mRNAs) has been shown to enhance the stability and efficiency of their translation. genecards.org
Specifically, the presence of SSRP1 mRNA is critical for the stability of the SPT16 protein. genecards.org The FACT complex, comprising both SSRP1 and SPT16, remains stable when SSRP1 mRNA is available. genecards.org Conversely, a decrease in SSRP1 mRNA levels leads to the rapid degradation of the FACT complex. genecards.org In the absence of a functional FACT complex, both SSRP1 and SPT16 mRNAs become unstable and are inefficiently translated. genecards.org This establishes a feedback loop where the FACT complex promotes the stability and translation of the mRNAs encoding its own subunits, thereby ensuring stringent control over FACT levels within the cell. genecards.org
Beyond translational efficiency and mRNA/protein stability, SSRP1 is subject to post-translational modifications, including phosphorylation, ubiquitination, and sumoylation. nih.govgenecards.orgdrugbank.com Phosphorylation by protein kinase CK2, for instance, can modulate SSRP1's DNA-binding activity. nih.govgenecards.orgdrugbank.com Ubiquitination can target SSRP1 for degradation, a process that can be influenced by deubiquitinating enzymes like USP10 in specific cellular contexts, such as multiple myeloma cells where TRIB3 enhances USP10's deubiquitinating effect on SSRP1. wikipedia.org These post-translational modifications can further influence the effective levels and activity of SSRP1 protein.
Genomic Context and Proximity to Other Genes (e.g., P2X3 gene)
The gene encoding human SSRP1 (this compound), SSRP1, is located on chromosome 11 at band 11q12.1. uniprot.orgwikipedia.org Its genomic location is approximately between 57,325,986 and 57,335,892 base pairs on chromosome 11 (GRCh38/hg38). uniprot.orgwikipedia.org
The purinergic receptor P2X, ligand-gated ion channel 3 gene, P2RX3, is also located on human chromosome 11, within band 11q12.1. uniprot.org The genomic location for P2RX3 is approximately between 57,338,352 and 57,372,396 base pairs on chromosome 11 (GRCh38/hg38). While both genes reside on the same chromosome band, their genomic coordinates indicate they are not immediately adjacent but are in relatively close proximity. wikipedia.org
Studies on the genomic organization of P2X receptors, including P2X3, have noted microsynteny between human and mouse genomes, although inversions in chromosomal context can occur for P2RX3 compared to its ortholog in mouse.
Gene mapping data for SSRP1 list P2RX3 as a nearby gene and a potential "Gene target for GeneHancer" related to SSRP1, suggesting potential regulatory or functional relationships despite not being directly adjacent. wikipedia.org Other genes located in the vicinity of SSRP1 on chromosome 11q12.1 include TNKS1BP1, CLP1, CTNND1, ZDHHC5, LRRC55, LOC124902831, and SNODBsnoDB1800. wikipedia.org The KLHL35 gene is also reported to be in proximity to SSRP1.
Table: Genomic Locations of SSRP1 and P2RX3 Genes (Human, GRCh38/hg38)
| Gene | Chromosome | Band | Start (bp) | End (bp) |
| SSRP1 | 11 | 11q12.1 | 57,325,986 | 57,335,892 |
| P2RX3 | 11 | 11q12.1 | 57,338,352 | 57,372,396 |
Table: Selected Genes Near SSRP1 (Human, 11q12.1)
| Gene Symbol |
| P2RX3 |
| TNKS1BP1 |
| CLP1 |
| CTNND1 |
| ZDHHC5 |
| LRRC55 |
| KLHL35 |
Fusion Genes Involving SSRP1 (this compound) in Disease Contexts
SSRP1's fundamental role in chromatin dynamics and transcription implicates it in various cellular processes, and its dysregulation has been associated with several diseases, including certain cancers and autoimmune conditions like Lupus Erythematosus. wikipedia.orggenecards.org
In the context of disease, particularly cancer, SSRP1 has been found to be involved in fusion genes. SSRP1 is a component of the high mobility group (HMG) box protein family, and proteins within this class can be part of genomic complexes associated with disease-associated fusion genes, including fusion oncogenes. Disrupting these genomic complexes represents a potential therapeutic approach to interfere with the expression of such fusion genes.
Research on Ewing sarcoma, a type of cancer characterized by the presence of the EWSR1::FLI1 fusion gene, has revealed a connection with SSRP1. The FACT inhibitor CBL0137 has been shown to suppress transcriptional programs associated with both SSRP1 and the EWSR1::FLI1 fusion protein. wikipedia.org This suggests that SSRP1 may collaborate with or be integral to the aberrant transcriptional activity driven by the EWSR1::FLI1 fusion protein, which acts as a strong transcription factor in these sarcomas. wikipedia.org The involvement of SSRP1 in the context of such oncogenic fusion genes highlights its potential as a therapeutic target in diseases where these fusions are present.
Table: Post-Translational Modifications of SSRP1
| Modification | Effect/Note | Source |
| Phosphorylation | Can inhibit DNA-binding activity; mediated by CK2. | nih.govgenecards.orgdrugbank.com |
| Ubiquitination | Can lead to degradation; influenced by deubiquitinating enzymes like USP10. | nih.govwikipedia.orggenecards.org |
| Sumoylation | Occurs on SSRP1. | nih.govgenecards.org |
Compound and Protein Identifiers
| Name | Type | Relevant Identifiers | PubChem CID |
| Structure-specific recognition protein 1 (SSRP1, this compound) | Protein | NCBI Gene ID: 6749 nih.gov, UniProt ID: Q08945 uniprot.org | N/A |
| SSRP1 | Gene | NCBI Gene ID: 6749 nih.gov, HGNC: 11327, Ensembl: ENSG00000149136, OMIM: 604328 | N/A |
| P2X Purinoceptor 3 (P2X3) | Protein | UniProt ID: P56373 uniprot.orggenecards.org | N/A |
| P2RX3 | Gene | NCBI Gene ID: 5024, HGNC: 8534, Ensembl: ENSG00000109991, OMIM: 600843 | N/A |
| EWSR1::FLI1 | Fusion Gene/Protein | N/A (Specific fusion product) | N/A* |
*PubChem primarily assigns CIDs to chemical substances. Genes and proteins are typically identified by database-specific IDs such as NCBI Gene ID or UniProt ID.
T160 Protein Structure and Domain Architecture
Primary Structure and Amino Acid Composition
The T160 protein has been reported to have a molecular mass of 80.6 kDa. tandfonline.com Analysis of a homologous protein from Drosophila, which shares extensive homology with mouse T160, predicted a protein of 723 amino acids with a molecular mass of 81,524 daltons, suggesting a similar size for T160. oup.com
A significant feature of the primary structure is its sequence homology to other proteins. This compound exhibits significant sequence homology (56%) to the nonhistone chromosomal protein HMG1 within a C-terminal region spanning 80 amino acids. tandfonline.com Amino acid sequence comparisons of the HMG box domain from T160 with those from other HMG-like proteins like HMG-1, human SSRP1, rat CIIDBP-r, and chick CQDBP-c have been conducted, highlighting conserved residues within this critical domain. oup.com While detailed amino acid composition data for the full-length this compound is not extensively available in the search results, the homology within the HMG box provides insight into the composition of this functional region. The hydropathy profile of the HMG domain in related proteins, a feature common to HMG domains including likely T160, is extremely hydrophilic. researchgate.net
Identification of Protein Domains and Motifs in this compound
This compound contains a DNA binding domain located in its C-terminal region. nibb.ac.jp This domain has been identified as a single HMG box domain. oup.comoup.comresearchgate.netresearchgate.net This HMG homology region is specifically responsible for the DNA binding activity of the protein. tandfonline.comresearchgate.net
The single HMG box domain of this compound is the key functional unit for its interaction with DNA. oup.comresearchgate.net This domain enables T160 to bind to DNA containing recombination signal sequences (RSS), but not to DNA where the RSS has been mutated. tandfonline.com Research indicates that the HMG box region alone is sufficient for the interaction and binding to DNA. oup.com
Interestingly, studies have shown that this compound can bind to cruciform or linear duplex DNA, with some experiments indicating no apparent sequence specificity in this binding. researchgate.net It has also been reported to preferentially bind to non-B-DNA conformations without sequence specificity. researchgate.netresearchgate.net This suggests a role in recognizing structural features of DNA rather than just specific sequences. Furthermore, the this compound is capable of introducing bends into duplex DNA. researchgate.net The HMG domain is characterized by an extremely hydrophilic hydropathy profile. researchgate.net
While this compound shares significant sequence homology (56%) with HMG1 within its C-terminal 80 amino acids tandfonline.com, the identity within the HMG box domain between T160 (and other HMG-like proteins) and HMG-1 is less than 50%. oup.com This suggests that despite evolutionary links, there are functional distinctions reflected in the structural variations of their HMG boxes.
Comparisons of the amino acid sequence within the HMG box domain of T160 with those of other HMG domain proteins, such as human hPMS1, mouse tsHMG, soybean SB11, Saccharomyces cerevisiae Ixr1, and Schizosaccharomyces pombe Cmb1, reveal both conserved and distinguishing residues. researchgate.net Proteins within the non-sequence-specific HMG domain subfamily, to which Cmb1 (and likely T160 based on its binding characteristics) belongs, possess characteristic amino acids at specific positions within their HMG domains, including a Proline at position 4, a Serine at position 9, a Tyrosine at position 70, and the absence of a Proline at position 75. researchgate.net These specific amino acid differences contribute to the distinct DNA binding preferences and functions observed among various HMG family members.
Higher-Order Structure and Conformation of this compound
While detailed structural models of the full-length this compound's higher-order structure (tertiary or quaternary) are not explicitly described in the search results, its functional properties provide some insight into its conformation and interaction with DNA. The ability of T160 to introduce bends into duplex DNA suggests that its structure undergoes conformational changes upon DNA binding or induces changes in the DNA structure itself. researchgate.net Its preferential binding to non-B-DNA conformations researchgate.netresearchgate.net and its potential to facilitate the recognition of bent or bendable DNA structural elements oup.com further imply that the protein's conformation is adapted to interact with distorted or non-canonical DNA structures. The single HMG box domain is crucial for these interactions.
Conformational Dynamics and Flexibility of this compound
For the Bacillus anthracis Sap S-layer assembly domain (Target T160), while the X-ray structure provides a static view, the inherent nature of S-layers as assembled structures suggests that the individual Sap protomers and their domains possess a degree of flexibility to allow for proper assembly and potential dynamic rearrangements on the bacterial surface. The CAPRI assessment itself, which featured Target T160, is focused on predicting protein-protein interactions, implying a dynamic aspect to the assembly process. rcsb.org
SSRP1, as a subunit of the FACT complex involved in chromatin remodeling, is also expected to exhibit significant conformational dynamics and flexibility to interact with DNA and histones. citeab.com Studies on SSRP1 have indicated the presence of intrinsically disordered regions, such as the C-terminal intrinsically disordered domain (CID), which contribute to its flexibility and interactions. Phosphorylation of disordered regions in SSRP1 has been shown to affect its DNA binding activity, further highlighting the link between post-translational modification, dynamics, and function.
Cellular and Molecular Functions of T160 Protein
DNA Binding Characteristics and Specificity
T160 protein exhibits distinct characteristics in its interaction with DNA, demonstrating affinity for various DNA conformations. The DNA-binding activity of this compound is primarily attributed to its HMG homology region oup.comsemanticscholar.org.
Binding to Cruciform and Linear Duplex DNA
Research has shown that the high-mobility group protein T160 is capable of binding to both linear and cruciform DNA structures nih.govnih.gov. Gel-shift experiments have successfully demonstrated this binding affinity for both cruciform and linear duplex DNA nih.gov.
Recognition of Non-B-DNA Conformations
Beyond standard linear B-DNA, this compound preferentially binds to non-B-DNA conformations nih.govresearchgate.net. The HMG domain, a characteristic feature of this compound, is known to be involved in binding to bent or kinked DNA structures oup.comoup.com. As a component of the FACT complex, SSRP1/T160 has been shown to bind to specific alternative DNA structures (ADS), including those containing cisplatin (B142131) DNA adducts, UV-induced thymine (B56734) dimers, and cruciform DNA oup.com. These interactions with distorted DNA structures are a common feature among HMG proteins nih.gov. Furthermore, evidence suggests that SSRP1, the human counterpart of T160, may recognize Z-DNA or DNA undergoing a transition from the B to Z form oup.com.
Sequence-Specific vs. Non-Sequence-Specific Binding
While initial South-Western experiments suggested that this compound might be a sequence-specific DNA-binding protein due to its binding to V-(D)-J recombination signal sequences, subsequent gel-shift analyses indicated binding to cruciform or linear duplex DNA with no apparent sequence specificity nih.govnih.gov. However, T160/SSRP1 was identified in screens based on its interaction with V(D)J recombination sites and cisplatin DNA adducts, suggesting an ability to bind specific types of distorted DNA structures, a characteristic shared by other HMG proteins nih.gov. Some studies have also proposed that SSRP1 may function as a sequence-specific transcription factor in certain contexts, such as the embryonic ε globin gene nih.gov. The HMG homology region is confirmed to be responsible for the DNA binding activity of this compound oup.comsemanticscholar.org.
Role in DNA Structure Modulation
This compound actively participates in modifying DNA structure, a key aspect of its function in various nuclear processes.
DNA Bending Activity
Studies utilizing ring closure experiments have provided evidence that this compound possesses the capability to introduce bends into duplex DNA nih.gov. This DNA bending activity is a significant feature of many HMG-box proteins and contributes to their roles in organizing DNA and facilitating interactions with other proteins oup.com. Fragments of DNA longer than 100 bp efficiently formed covalently closed circular monomers in the presence of T160 and T4 DNA ligase, indicating the protein's ability to induce bends in the duplex nih.gov.
Involvement in Chromatin Remodeling
This compound is a crucial component of the chromatin remodeling machinery, particularly as a subunit of the FACT complex.
Association with the FACT Complex (FACT/DUF/CP)
T160 (SPT16) is an integral component of the FACT complex. nih.govebi.ac.uk This complex is conserved among eukaryotes and is known by different names depending on the organism or context, including DUF (in Xenopus) and CP (in Saccharomyces cerevisiae). nih.gov The dimerization of SPT16 with SSRP1 is crucial for the formation and stability of the FACT complex. wikipedia.orgnih.gov The interaction between the two subunits is mediated, in part, by the dimerization domain (DD) of SPT16 and the N-terminal domain (NTD)/DD of SSRP1. tandfonline.comtandfonline.com The functional activity of the FACT complex relies on the physical association of its two subunits, although isolated subunits can still exhibit some nucleosome destabilization and integrity maintenance functions, albeit less efficiently than the holo-FACT complex. researchgate.net
Histone Chaperone Activity during Transcription Elongation
A primary function of the FACT complex, and thus T160 as a subunit, is its role as a histone chaperone. frontiersin.orgpnas.org This activity is particularly important during transcription elongation by RNA polymerase II (RNAPII). frontiersin.orgoup.com FACT facilitates the passage of RNAPII through chromatin by mediating the dynamic reorganization of nucleosomes. nih.govuniprot.org It acts by both destabilizing and restoring nucleosomal structure. uniprot.orgabcam.com During transcription elongation, FACT promotes the dissociation of one histone H2A/H2B dimer from the nucleosome, thereby alleviating the barrier to polymerase progression. pnas.orgnih.govfrontiersin.org Following the passage of RNAPII, FACT is involved in the reestablishment of the nucleosome, helping to maintain chromatin integrity. uniprot.orgpnas.org The acidic C-terminal domain (CTD) of SPT16 is particularly important for the high-affinity interaction of FACT with the H2A/H2B dimer. nih.govoncotarget.com
Interaction with Nucleosomes
The FACT complex interacts specifically with nucleosomes. wikipedia.org While purified human FACT binds specifically to mononucleosomes and the histone H2A/H2B dimer, it does not bind to the H3/H4 tetramer or RNAPII alone in some in vitro settings. wikipedia.org However, other studies indicate that the SSRP1 subunit interacts with H3/H4 tetramers, while the SPT16 subunit interacts with H2A/H2B dimers and mononucleosomes. wikipedia.org Recent research suggests that SSRP1 is responsible for maintaining nucleosome integrity by holding the H3/H4 tetramer on DNA and promoting H2A/H2B deposition, while SPT16 destabilizes the nucleosome by displacing H2A/H2B dimers. researchgate.netnih.gov The interaction between FACT and nucleosomes is complex and involves multiple synergistic binding events mediated by different domains within both SPT16 and SSRP1. tandfonline.comnih.gov For instance, the MD of SPT16 interacts with the (H3-H4)₂ tetramer, while the CTD of SPT16 binds to the H2A-H2B dimer. tandfonline.comtandfonline.com
Mechanistic Contributions to DNA Replication
Beyond its well-established role in transcription, the FACT complex, including T160 (SPT16), is also involved in DNA replication. nih.govebi.ac.uk FACT is reported to associate with key DNA replication enzymes and factors such as DNA polymerase α (pol α), replication protein A (RPA), and the MCM complex. nih.gov These interactions are essential components for DNA replication. nih.gov Studies in chicken DT40 cells have shown that depletion of SSRP1, a subunit of FACT, leads to a delay in S-phase cell cycle progression and a reduction in the tracking length of newly synthesized DNA, suggesting a role for FACT in promoting replication fork progression. nih.gov While the exact mechanisms are still being elucidated, FACT's histone chaperone activity is crucial for navigating the nucleosomal barriers encountered during DNA replication. nih.gov
Mechanistic Contributions to Transcription (Basal and Regulated)
The FACT complex is a critical factor in both basal and regulated transcription. nih.gov Its primary contribution is facilitating transcription elongation through chromatinized DNA templates. wikipedia.orgpnas.org FACT associates with elongating RNAPII and helps to overcome the repressive effect of nucleosomes on transcription. frontiersin.orgabcam.com In addition to elongation, FACT has also been implicated in transcriptional initiation. yeastgenome.org It can increase chromatin accessibility to transcription factors within promoter regions. yeastgenome.org
Activation of Specific Genes (e.g., Human Embryonic Beta-like Globin Gene)
The FACT complex, particularly the SSRP1 subunit (also known as T160 in some contexts), has been shown to be involved in the activation of specific genes. wikipedia.orgwikigenes.org For example, the HMG domain protein SSRP1/PREIIBF is implicated in the activation of the human embryonic beta-like globin gene (epsilon-globin gene). wikipedia.orgwikigenes.orggenecards.org This suggests a role for FACT in the regulation of gene expression beyond its general chromatin remodeling activity during elongation. SSRP1 has also been shown to function as a co-activator for transcriptional activators like p63. wikipedia.orgwikigenes.orgproteopedia.orgproteopedia.org
Mechanistic Contributions to DNA Repair
The FACT complex is involved in various DNA repair pathways. nih.govebi.ac.uk Its role in DNA repair is linked to its ability to reorganize nucleosomes, which can pose barriers to the DNA repair machinery. nih.govtandfonline.com FACT is involved in transcription-coupled nucleotide excision repair (TC-NER), where SPT16 interacts with UV-stimulated scaffold protein A (UVSSA) and promotes the recovery of transcription after damage. tandfonline.comresearchgate.net SSRP1 has been shown to interact with the homologous recombination (HR) repair protein Rad54, and depletion of SSRP1 can lead to increased HR events at stalled replication forks. tandfonline.com Furthermore, SPT16 interacts with the E3 ubiquitin ligase RNF20 during DNA damage, promoting chromatin remodeling through histone H2B ubiquitylation during HR repair. tandfonline.com SSRP1 also cooperates with PARP and XRCC1 to facilitate single-strand DNA break (SSB) repair by priming chromatin. nih.gov SSRP1 is recruited to SSBs in a PARP-dependent manner and interacts with XRCC1. nih.gov
Role in V-(D)-J Recombination
The this compound was initially characterized based on its ability to bind to V-(D)-J recombination signal sequences (RSS) nih.govwikipedia.org. This suggested a potential role in V-(D)-J recombination, the process by which segments of immunoglobulin and T-cell receptor genes are rearranged to generate a diverse repertoire of antigen receptors in developing lymphocytes t3db.ca. Early experiments, such as South-Western analysis, indicated binding of this compound to RSS probes nih.gov. The this compound contains a high-mobility group (HMG) box, a DNA-binding domain commonly found in proteins that interact with distorted or bent DNA structures elifesciences.orgnih.gov. While initial findings suggested sequence-specific binding to RSS, subsequent gel-shift experiments with soluble this compound or truncated forms demonstrated binding to both cruciform and linear duplex DNA without apparent sequence specificity nih.gov. The protein is also capable of introducing bends into duplex DNA, as indicated by ring closure experiments nih.gov. The gene encoding this compound (Ssrp1) has been mapped and shown to have genetic linkage with the recombination-activating genes RAG-1 and RAG-2, key enzymes in V-(D)-J recombination wikipedia.org. Although its exact role in V-(D)-J recombination may be less sequence-specific than initially hypothesized, its binding to RSS and genetic linkage to RAG genes suggest an involvement in this process, possibly by influencing DNA structure or facilitating the access of the recombination machinery nih.govwikipedia.org.
Subcellular Localization and Dynamic Distribution of this compound
Indirect immunofluorescence analysis has revealed that the distribution of this compound within the cell nucleus is not uniform, often appearing as focus-like staining disprot.org. This dynamic localization is linked to various nuclear processes and is subject to cell cycle regulation. This compound is broadly conserved across species, from yeast to mammals, and is expressed at high levels in cell lines and tissues characterized by a high degree of proliferating cells nih.govdisprot.org.
Studies utilizing indirect immunofluorescence and confocal microscopy have shown that this compound colocalizes with DNA replication foci within the nucleus disprot.org. DNA replication in eukaryotic cells occurs at discrete sites or factories, where replication machinery is assembled epicypher.com. The colocalization of this compound with these foci suggests its involvement in DNA replication disprot.org. This aligns with the broader understanding of SSRP1 as a component of the FACT complex, which facilitates transcription through chromatin and is also implicated in DNA replication by promoting replication fork progression uniprot.orgnih.gov. The presence of this compound at replication foci further supports its role in processes involving active DNA metabolism.
Regulation of T160 Protein Expression and Activity
Post-Translational Modifications of CDK2
Post-translational modifications (PTMs) are essential for modulating the function of CDK2, allowing for rapid and precise control of its kinase activity in response to cellular signals. Among these, phosphorylation is the most significant regulatory mechanism.
The catalytic activity of CDK2 is governed by a sophisticated network of phosphorylation and dephosphorylation events at key amino acid residues. nih.gov In human CDK2, three principal phosphorylation sites have been identified: Threonine 14 (T14), Tyrosine 15 (Y15), and Threonine 160 (T160). nih.govwikipedia.org These sites are subject to regulation by different kinases and phosphatases, creating a molecular switch that controls cell cycle timing.
Activating Phosphorylation: Full enzymatic activation of the CDK2/cyclin complex requires phosphorylation of the T160 residue located within the activation segment, or T-loop, of the kinase domain. nih.govnih.gov This phosphorylation event is primarily mediated by the CDK-activating kinase (CAK), which is itself a complex of CDK7 and Cyclin H. nih.gov Some studies also suggest that CDK2 may possess an autocatalytic capability, allowing it to autophosphorylate at the T160 site under certain conditions. nih.govnih.govnih.gov The replacement of T160 with a non-phosphorylatable amino acid, such as alanine, completely abolishes the kinase activity of CDK2, underscoring the essential nature of this modification. nih.govwikipedia.org
Inhibitory Phosphorylation: In contrast, phosphorylation at T14 and Y15 serves to inhibit CDK2 activity. nih.govwikipedia.org These residues are located within the ATP-binding site, and their phosphorylation sterically hinders the binding of ATP, thereby preventing catalysis. nih.gov The kinase Wee1 is responsible for phosphorylating Y15. nih.gov To activate CDK2, these inhibitory phosphate (B84403) groups must be removed by the phosphatase CDC25. nih.govwikipedia.org
The dynamic interplay between these activating and inhibitory phosphorylation events ensures that CDK2 activity is precisely timed. During the S and G2 phases of the cell cycle, when CDK2 activity is highest, phosphorylation at the T160 site increases. nih.govwikipedia.org Simultaneously, phosphorylation at the inhibitory T14 and Y15 sites is also maximal, suggesting that a subpopulation of CDK2 molecules is kept in an inactive state, allowing for fine-tuned regulation of cell cycle progression. nih.govwikipedia.org
| Phosphorylation Site | Regulating Kinase/Phosphatase | Functional Implication |
|---|---|---|
| Threonine 160 (T160) | CDK-Activating Kinase (CAK), Autocatalysis | Activating; essential for kinase activity |
| Threonine 14 (T14) | Wee1 Kinase (related kinases) | Inhibitory; blocks ATP binding |
| Tyrosine 15 (Y15) | Wee1 Kinase | Inhibitory; blocks ATP binding |
| T14/Y15 Dephosphorylation | CDC25 Phosphatase | Activating; removes inhibitory phosphates |
Phosphorylation at T160 induces a significant conformational change in the T-loop of CDK2. nih.gov In its unphosphorylated state, the T-loop partially blocks the substrate-binding site and prevents the correct alignment of ATP for phosphoryl transfer. nih.govnih.gov The addition of a negatively charged phosphate group at T160 stabilizes the T-loop in an active conformation, away from the catalytic site. nih.gov This structural rearrangement serves two primary purposes: it correctly configures the active site for binding ATP and optimizes the binding of protein substrates, thereby enabling efficient catalysis. nih.gov
The phosphorylation status of CDK2 also influences its interaction with regulatory proteins. The CDK inhibitors p21 and p27 can bind to the CDK2/cyclin complex and negatively regulate T160 phosphorylation, thereby inhibiting its activity. nih.govnih.gov This demonstrates that protein-protein interactions and post-translational modifications are tightly linked in the control of CDK2 function.
Protein-Protein Interactions and Complex Formation
CDK2 functions as a catalytic subunit that is inactive as a monomer. nih.gov Its activity is entirely dependent on its association with regulatory proteins, primarily cyclins, which confer substrate specificity and are necessary for its activation.
A direct physical interaction or regulatory phosphorylation of the Facilitates Chromatin Transactions (FACT) complex subunit SPT16 by CDK2 is not well-documented in current research. The FACT complex, a heterodimer of SPT16 and SSRP1, is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. oup.com
The regulation of the FACT complex itself involves phosphorylation, but this is primarily attributed to Casein Kinase 2 (CK2). nih.govnih.govtandfonline.com CK2 has been shown to phosphorylate both subunits of the FACT complex. It phosphorylates SSRP1, which reduces its DNA-binding affinity, and also phosphorylates SPT16, a modification that modulates its interaction with histones. nih.govnih.gov This regulation by CK2 highlights how chromatin-associated complexes are controlled by kinases, though a direct role for CDK2 in this specific process remains to be established.
CDK2 plays a role in regulating the tumor suppressor protein p53. Active CDK2/cyclin complexes can directly phosphorylate human p53 in vitro, with one identified site being serine 315. dtic.mil This interaction is part of a complex regulatory network. On one hand, CDK2-mediated phosphorylation can modulate p53 functions. On the other hand, p53 can act as a transcriptional repressor of the CDK2 gene, creating a negative feedback loop. nih.gov Furthermore, ectopic expression of CDK2 can allow cells to bypass p53-dependent senescence, indicating that CDK2 activity can counteract p53's tumor-suppressive functions. nih.gov
In p53-deficient cancer cells, CDK2 has a non-redundant role in promoting the G2/M DNA damage response checkpoint, highlighting its importance in cell cycle control, particularly when the primary p53 pathway is compromised. nih.gov While the TP53 gene also encodes for protein isoforms such as Δ160p53, which is associated with gain-of-function phenotypes in mutant p53 cancers, a direct regulatory link involving phosphorylation by CDK2 has not been clearly defined.
The function of CDK2 is defined by its diverse array of interacting partners. These interactions dictate its localization, activity, and the substrates it targets.
Cyclins: The most critical partners are the cyclins. CDK2 primarily associates with Cyclin E during the G1/S transition and with Cyclin A for progression through the S phase. This binding is a prerequisite for T160 phosphorylation and kinase activation.
CDK Inhibitors (CKIs): Proteins of the Cip/Kip family, including p21 and p27, bind to the CDK2/cyclin complex to inhibit its activity, playing a crucial role in cell cycle arrest. nih.govnih.gov
Other Substrates and Partners: Beyond core cell cycle machinery, CDK2 interacts with and phosphorylates numerous other proteins involved in various cellular processes. These include the transcription factor FOXO1, the anti-apoptotic protein MCL-1, and components of the DNA repair machinery. nih.gov The DNA replication licensing protein Cdc6 is stabilized by CDK2, linking it to the coordination of the G2/M checkpoint. A yeast triple-hybrid screen identified additional potential partners of the Cyclin A1-CDK2 complex, such as INCA1, GPS2, and the DNA repair protein Ku70, suggesting roles in signaling and DNA maintenance.
| Interacting Partner | Protein Class | Function of Interaction |
|---|---|---|
| Cyclin E, Cyclin A | Regulatory Subunit | Activation of CDK2, substrate specificity |
| p21 (Waf1/Cip1), p27 (Kip1) | CDK Inhibitor (CKI) | Inhibition of CDK2/cyclin kinase activity |
| p53 | Tumor Suppressor | Phosphorylation by CDK2; mutual regulation |
| Cdc6 | DNA Replication Licensing Factor | Stabilization by CDK2, role in G2/M checkpoint |
| FOXO1, MCL-1 | Transcription Factor, Apoptosis Regulator | Substrates for CDK2-mediated phosphorylation |
| Ku70, GPS2, INCA1 | Various | Potential roles in DNA repair and signaling |
Cellular Signals and Pathways Modulating T160 Protein Activity
The activity of the T160/SSRP1 protein is modulated by a variety of cellular signals and is integrated into key signaling pathways that control cell fate. Its function is not only determined by its expression level but also by post-translational modifications and interactions with other proteins.
One of the key regulatory mechanisms is phosphorylation . Casein Kinase 2 (CK2) has been shown to phosphorylate SSRP1, which in turn reduces its DNA-binding affinity. mdpi.comtandfonline.com This suggests a mechanism for dynamically controlling the interaction of the FACT complex with chromatin. mdpi.com Phosphorylation within the intrinsically disordered region of SSRP1 can also weaken the binding of its HMG domain to DNA, thereby inhibiting the DNA-binding activity of the FACT complex. tandfonline.com
T160/SSRP1 is also implicated in major signaling pathways. Emerging evidence indicates that SSRP1 contributes to tumor progression through pathways such as Wnt signaling and AKT activation . In the context of osteoblast differentiation, SSRP1 is essential for the activation of the canonical Wnt signaling pathway. Its depletion leads to a downregulation of Wnt target genes, which is accompanied by a decrease in the nuclear localization of active β-catenin.
Furthermore, SSRP1 has been shown to interact with key proteins involved in transcriptional regulation and DNA damage response. These include transcription factors like p63 and serum response factor. wikipedia.orgnih.gov The interaction with the p53 tumor suppressor has also been investigated, although studies have shown that the embryonic lethality caused by SSRP1 deficiency is independent of p53. nih.gov
The stability of the T160/SSRP1 protein is intricately linked to its partner in the FACT complex, SPT16, and their respective mRNAs. The presence of SSRP1 mRNA is critical for the stability of the SPT16 protein. This mutual regulation creates a stringent control mechanism to ensure the appropriate levels of the functional FACT complex. tandfonline.com
| Regulatory Mechanism | Key Molecules Involved | Effect on T160/SSRP1 Activity |
|---|---|---|
| Phosphorylation | Casein Kinase 2 (CK2) | Reduces DNA-binding affinity |
| Signaling Pathways | Wnt Signaling | Essential for pathway activation during osteoblast differentiation |
| AKT Signaling | Influences cell proliferation and apoptosis in cancer | |
| Protein Stability | SPT16, SSRP1 mRNA, SPT16 mRNA | Interdependent stability within the FACT complex |
Regulation during Cell Differentiation and Proliferation
The expression of T160/SSRP1 is tightly regulated during cellular processes of differentiation and proliferation, highlighting its critical role in maintaining an undifferentiated and proliferative state.
A consistent finding across multiple studies is the down-regulation of T160/SSRP1 as cells undergo differentiation. This has been observed in various cell types, including myoblasts and human mesenchymal stem cells. For instance, during the differentiation of C2C12 myoblasts into myotubes, the expression of T160 is dramatically reduced. nih.gov Similarly, depletion of SSRP1 in human mesenchymal stem cells influences lineage-specific gene expression, promoting adipogenesis while inhibiting osteogenesis. nih.gov This down-regulation is a critical step for the commitment to a specific cell lineage. The FACT complex, of which T160/SSRP1 is a part, is generally not expressed in most differentiated cells but is frequently upregulated in poorly differentiated and aggressive tumors. tandfonline.combiorxiv.org
T160/SSRP1 is essential for cell proliferation and survival. Its expression is closely linked with a high degree of proliferating cells. Studies have demonstrated that the depletion of T160/SSRP1 leads to impaired cell growth and can trigger apoptosis. In colorectal cancer cells, knockdown of SSRP1 significantly inhibited proliferation and promoted apoptosis. This effect is believed to be mediated, at least in part, through the AKT signaling pathway. The essential role of T160/SSRP1 in cell viability is further underscored by the fact that its disruption in mouse embryos leads to early lethality due to a failure of cell outgrowth and survival. nih.gov
| Cellular Process | Regulation of T160/SSRP1 | Consequence of Dysregulation |
|---|---|---|
| Differentiation (e.g., Myogenesis, Osteogenesis) | Down-regulated | Depletion alters cell lineage commitment |
| Proliferation | Highly expressed | Depletion inhibits proliferation |
| Cell Survival | Essential for viability | Depletion promotes apoptosis |
Genetic Perturbation Studies and Regulatory Insights
Genetic perturbation techniques have been invaluable in elucidating the function and regulation of the T160/SSRP1 protein. These methods, which involve the targeted manipulation of the gene or its expression, have provided profound insights into its essential role in cellular life.
One of the earlier methods used to investigate the function of T160 involved the use of antisense RNA. This strategy is designed to introduce a single-stranded RNA molecule that is complementary to the messenger RNA (mRNA) of the target gene. This binding can prevent the translation of the mRNA into a protein. In studies involving mouse fibroblasts, the stable introduction of an antisense construct against T160 led to a strong suppression of its expression. This decrease in this compound levels was accompanied by significant changes in the growth properties of the cells, thereby impairing their proliferation. This approach provided early evidence for the crucial role of T160 in cell growth.
More definitive insights into the function of T160/SSRP1 have come from gene targeting and the creation of knock-out animal models. In these models, the gene encoding the protein is permanently inactivated.
To assess the function of SSRP1 in development and cell growth, a targeted mutation was generated in the Ssrp1 gene in mouse embryonic stem (ES) cells via homologous recombination. This mutation, which deleted the HMG box domain essential for DNA binding, was then introduced into the mouse germ line. nih.gov
The results of these knock-out studies were dramatic and unequivocal. Embryos that were homozygous for the mutated Ssrp1 allele, meaning they lacked any functional T160/SSRP1 protein, died shortly after implantation. Further investigation revealed that preimplantation blastocysts from these embryos were defective in cell outgrowth and survival when cultured in vitro. nih.gov This early embryonic lethality demonstrates that T160/SSRP1 encodes non-redundant functions that are absolutely essential for the viability of early embryonic cells. nih.gov These findings are consistent with the proposed roles of the FACT complex in fundamental processes such as DNA replication, transcription, and repair. nih.gov
Biological Significance and Mechanistic Roles of T160 Protein
Essential Role in Cell Viability and Development
T160/SSRP1 is indispensable for the viability and proper development of organisms, particularly during the embryonic stages. nih.gov As a key subunit of the FACT complex, it helps remodel chromatin, a process vital for gene expression and DNA replication. nih.govnih.gov
Defects in Preimplantation Blastocysts
The essential role of T160/SSRP1 is evident even before implantation. While blastocysts deficient in Ssrp1 may appear morphologically normal initially, they exhibit significant defects in their ability for cell outgrowth and survival when cultured in vitro. nih.gov The absence of the protein leads to a rapid loss of viability in the cells of these preimplantation embryos. nih.gov This suggests that T160/SSRP1 is critical for maintaining the cellular health and proliferative capacity of the blastocyst, which are necessary for successful implantation and subsequent development. nih.gov
Contribution to Fundamental Cellular Metabolism
T160/SSRP1 is integral to fundamental cellular metabolism primarily through its role in regulating gene expression and maintaining genome integrity. uniprot.orgstring-db.org As a component of the FACT complex, T160/SSRP1 acts as a histone chaperone, facilitating the passage of RNA polymerase II during transcription by destabilizing and reassembling nucleosomes. uniprot.orggenecards.org This function is essential for the expression of a vast number of genes that encode enzymes and other proteins required for metabolic pathways.
Role in Viral Replication Mechanisms (e.g., Mouse Cytomegalovirus)
T160/SSRP1, as a host cellular factor, is implicated in the life cycle of certain viruses. Research has shown that it plays a significant role in the replication of the betaherpesvirus, Mouse Cytomegalovirus (MCMV).
In studies where the expression of T160 protein was suppressed in mouse NIH 3T3 cells using an antisense strategy, a high degree of resistance to MCMV replication was observed. nih.gov However, these cells remained fully permissive to the replication of other viruses from different families, such as Vesicular Stomatitis Virus (Rhabdoviridae) and Encephalomyocarditis Virus (Picornaviridae), indicating a specific requirement for T160 in the MCMV life cycle. This resistance was not due to a failure of the virus to adsorb to the cells or due to depressed levels of immediate-early gene expression, suggesting that T160 is likely involved in a later stage of viral replication, possibly during the transcription of viral DNA or viral DNA synthesis itself. nih.gov
Mechanistic Links to Cisplatin-induced Cellular Responses
T160/SSRP1 has a significant and direct mechanistic link to the cellular responses induced by the chemotherapeutic agent cisplatin (B142131). The protein's HMG-box domain has a specific affinity for DNA that has been damaged and structurally distorted by cisplatin adducts. genecards.orgmapmygenome.in
This interaction is crucial to the drug's mechanism of action. By binding to the cisplatin-modified DNA, T160/SSRP1 is thought to shield the adducts, thereby blocking the cell's ability to repair the damaged DNA. mapmygenome.in This blockage of DNA repair and subsequent inhibition of DNA replication can enhance cisplatin-induced cell death. mapmygenome.in Furthermore, studies have shown that cisplatin treatment can induce the loss of T160/SSRP1 from the nucleolus in a process dependent on DNA-dependent protein kinase (DNA-PK). aacrjournals.org The modulation of T160/SSRP1 levels has been shown to affect cellular sensitivity to cisplatin, establishing it as a key factor in the DNA damage response pathway activated by this anticancer drug. aacrjournals.org
Systemic Tissue Distribution and Expression Patterns
The expression of T160/SSRP1 is tightly regulated and primarily associated with the proliferative and differentiation state of cells. nih.govsemanticscholar.org Immunohistochemical studies in both adult mice and humans show that most terminally differentiated cells in adult tissues have undetectable or very low levels of the T160/SSRP1 protein. nih.gov
High expression of T160/SSRP1 is predominantly found in tissues containing populations of proliferating or undifferentiated cells. nih.gov These include:
Germline tissues: High levels are observed in the testis and ovary. nih.gov
Immune system: The thymus shows high expression. nih.gov
Other tissues with regenerative capacity: Higher-than-average expression has also been noted in the spleen and mammary gland in mice. nih.gov
In contrast, the mRNA for T160/SSRP1 is more broadly detectable across almost all adult tissues, suggesting that the protein's expression is largely regulated at the post-transcriptional level. nih.gov This expression pattern, where high protein levels are linked to less-differentiated and actively dividing cells, is consistent with its fundamental roles in DNA replication and transcription. nih.gov
Table of Research Findings on T160/SSRP1
| Area of Study | Key Finding | Organism/System | Implication |
|---|---|---|---|
| Embryonic Development | Inactivation of the Ssrp1 gene is lethal shortly after implantation. nih.gov | Mouse Embryos | Essential for early embryonic survival. nih.gov |
| Preimplantation Blastocysts | Ssrp1-deficient blastocysts show defective cell outgrowth and survival in vitro. nih.gov | Mouse Blastocysts | Critical for maintaining viability and proliferation of early embryonic cells. nih.gov |
| Viral Replication | Suppression of T160 expression impairs Mouse Cytomegalovirus (MCMV) replication. nih.gov | NIH 3T3 Cells | A necessary host factor for the replication of specific betaherpesviruses. nih.gov |
| Cisplatin Response | Binds to cisplatin-damaged DNA, blocking repair and enhancing cell death. mapmygenome.inaacrjournals.org | Human Cell Lines | A key component of the cellular response to cisplatin, influencing drug sensitivity. mapmygenome.inaacrjournals.org |
| Tissue Expression | High protein expression is associated with undifferentiated and proliferating cells (e.g., testis, ovary, thymus). nih.gov | Mouse and Human Tissues | Functions are primarily required in actively dividing cell populations. nih.gov |
Table of Compounds
| Compound Name |
|---|
Correlation with Proliferating Cell Content
The level of T160 phosphorylation on CDK2 is tightly correlated with the proliferative state of cells. Research has demonstrated that the phosphorylation of CDK2 at T160 increases significantly during the S and G2 phases of the cell cycle, which are periods of active DNA replication and preparation for mitosis, respectively. embopress.orgnih.gov This temporal regulation ensures that CDK2 activity is highest when it is required for driving the cell through these crucial proliferative stages.
Detailed studies in primary hepatocytes have established a direct and linear relationship between the extent of CDK2 T160 phosphorylation and the number of cells actively progressing through the cell cycle (S/G2/M phases). nih.gov In quiescent, non-proliferating hepatocytes, the level of T160-phosphorylated CDK2 is low. However, upon stimulation with growth factors like hepatocyte growth factor (HGF), there is a marked increase in CDK2 T160 phosphorylation, which serves as a critical determinant for the G1 to S phase transition and subsequent cell division. nih.gov This suggests that the phosphorylation of CDK2 at T160 acts as a gate-keeping mechanism that controls the entry of quiescent cells into a proliferative state. nih.gov
The table below summarizes experimental findings illustrating the correlation between CDK2 T160 phosphorylation and cell proliferation in primary mouse hepatocytes.
| Condition | Percentage of Cells in S/G2/M Phase | Relative Level of T160-Phosphorylated CDK2 |
| Untreated (Quiescent) | Low | Low |
| HGF-Treated (Proliferating) | High | High |
This interactive table demonstrates a positive correlation between the presence of Hepatocyte Growth Factor (HGF), the percentage of cells in the proliferative phases of the cell cycle (S, G2, M), and the relative abundance of CDK2 phosphorylated at threonine 160.
Further research has shown that while the formation of a complex between CDK2 and a cyclin, such as cyclin A, can lead to a substantial increase in kinase activity, the subsequent phosphorylation of T160 by CAK can further boost this activity by as much as 80-fold. molbiolcell.org This multi-step activation process, culminating in T160 phosphorylation, provides a robust mechanism for ensuring that CDK2 is only fully activated at the appropriate time to promote cell proliferation. The precise regulation of T160 phosphorylation is therefore a key factor in maintaining cellular homeostasis and preventing uncontrolled cell division.
Mechanistic Roles of T160 Protein in Pathophysiology
Molecular Basis of Impaired Cell Growth due to T160 Protein Dysregulation
The proper regulation of cell growth is fundamentally tied to the activity of Cyclin-Dependent Kinase 2 (CDK2), which is contingent upon phosphorylation at the Threonine 160 (T160) residue. embopress.orgnih.gov This specific phosphorylation event, carried out by the CDK-activating kinase (CAK), is essential for the full activation of the CDK2 enzyme. nih.gov Without it, CDK2 cannot effectively bind ATP, rendering it inactive. nih.gov
Dysregulation, specifically the failure to phosphorylate T160, serves as a molecular brake on cell cycle progression. researchgate.net Research using site-directed mutagenesis, where T160 is replaced with a non-phosphorylatable amino acid like alanine, demonstrates a complete abolishment of CDK2 kinase activity. embopress.orgresearchgate.net This inactivation prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), which in turn blocks the transition from the G1 to the S phase of the cell cycle. nih.gov Consequently, the molecular basis for impaired cell growth lies in this failure of activation, leading to cell cycle arrest. nih.gov In primary hepatocytes, T160 phosphorylation of CDK2 has been identified as a critical gate-keeping mechanism that maintains quiescence in the absence of growth factors like HGF. nih.gov
| Experimental Condition | Molecular Effect on CDK2 | Impact on Cell Growth | Reference |
|---|---|---|---|
| Normal T160 Phosphorylation | Full kinase activation | Normal cell cycle progression (G1/S transition) | nih.gov |
| Mutation of T160 to Alanine | Abolished kinase activity | Impaired cell growth; cell cycle arrest | embopress.orgresearchgate.net |
| Low Growth Factor Stimulation | Reduced T160 phosphorylation | Hepatocyte quiescence (G1 arrest) | nih.gov |
Cellular Mechanisms of Apoptosis Induction upon this compound Depletion
In the context of Transmembrane protein 160 (TMEM160), its depletion has been shown to induce cellular stress pathways that can culminate in apoptosis, or programmed cell death. nih.govnih.gov TMEM160 is localized to the inner mitochondrial membrane, and its absence influences critical intracellular responses. nih.gov
The primary mechanism initiated by TMEM160 depletion is a significant increase in the generation of reactive oxygen species (ROS). nih.govnih.gov This surge in ROS creates a state of oxidative stress, which can damage cellular components, including lipids, proteins, and DNA. The cell responds to this stress by upregulating the mitochondrial unfolded protein response (UPRmt), evidenced by increased expression of the mitochondrial chaperone HSPD1 and key transcription factors like ATF4, ATF5, and DDIT3. nih.gov While the UPRmt is initially a survival response, sustained stress from high ROS levels can trigger apoptosis. Studies have observed a slight but significant increase in apoptosis in TMEM160-depleted cells, suggesting that the accumulated oxidative stress and mitochondrial dysfunction ultimately push the cell towards a programmed death pathway. nih.gov
This compound's Role in Chromatin-Dependent Pathological Processes
The DNA damage response (DDR) is a crucial cellular process that relies heavily on modifying chromatin structure to allow repair machinery access to damaged DNA. nih.gov The activation of CDK2 via T160 phosphorylation is an integral part of these pathways. nih.gov Pathological processes can arise when these chromatin-dependent repair mechanisms are faulty.
When DNA damage occurs, the cell must relax condensed chromatin to expose the lesion sites. nih.gov The DDR network, a complex of hundreds of proteins, orchestrates this process. nih.gov CDK2, once activated by T160 phosphorylation in response to DNA damage signals, participates in this response. nih.gov Its role contributes to the subsequent signaling cascade that coordinates cell cycle arrest with DNA repair. Dysregulation of CDK2 activity can, therefore, disrupt the proper execution of these chromatin-dependent events, potentially leading to genomic instability, a hallmark of many pathological conditions, including cancer. nih.govnih.gov
Contribution to DNA Damage Response and Repair Pathways
The phosphorylation of T160 on CDK2 is a direct and critical event within the DNA Damage Response (DDR). nih.gov Following DNA damage from sources like ionizing radiation, the checkpoint kinase Chk1 triggers the activating phosphorylation of CDK2 at the T160 site. nih.gov This upregulation of CDK2 activity is necessary for certain cellular responses to damage, such as centrosome amplification, which can contribute to genome instability if not properly controlled. nih.gov Experiments have shown that while cells lacking CDK2 can still undergo centrosome amplification, cells deficient in both CDK1 and CDK2 cannot, highlighting the essential, albeit sometimes redundant, role of these kinases. nih.gov Importantly, re-introducing CDK2 into these deficient cells restores the damage-induced amplification, but not if the T160 residue is mutated, confirming the phosphorylation site's critical function in this DDR pathway. nih.gov
Furthermore, the p53 protein isoform Δ160p53α is also implicated in the DDR. nih.govresearchgate.net This isoform can form complexes with full-length p53, and these hetero-oligomers are highly phosphorylated in response to DNA damage, suggesting they play a role in integrating DNA damage signals. nih.gov The formation of these complexes increases at later stages of the DDR, indicating a role in modulating the long-term cellular response to damage. researchgate.net
| Molecule | Role in DNA Damage Response (DDR) | Key Research Finding | Reference |
|---|---|---|---|
| CDK2 (pT160) | Activated by Chk1 post-damage to mediate cellular responses. | T160 phosphorylation is required for ionizing radiation-induced centrosome amplification. | nih.gov |
| Δ160p53α | Integrates DNA damage signals by forming complexes with p53. | Δ160p53α/p53 hetero-oligomers are highly phosphorylated during the DDR. | nih.gov |
Mechanistic Role in Cancer-Related Pathways (e.g., p53 interactions)
Multiple "T160 proteins" are mechanistically involved in cancer pathways. The Δ160p53α isoform, which is translated from the Δ133TP53 mRNA, plays a direct role in tumorigenesis. nih.govnih.gov This shorter isoform can disrupt the normal tumor-suppressing functions of wild-type p53. nih.gov It achieves this by forming hetero-oligomers with full-length p53, which alters the conformation and transcriptional activity of the complex. nih.govresearchgate.net Strikingly, many cancer-specific mutations in the TP53 gene lead to increased expression of the Δ160p53 isoform. nih.gov Overexpression of Δ160p53 alone can induce "gain-of-function" cancer phenotypes, including enhanced cell survival, proliferation, and invasion. nih.gov This suggests that the oncogenic properties of many p53 mutants are dependent on their ability to produce this specific isoform. nih.gov
Separately, Transmembrane protein 160 (TMEM160) contributes to cancer progression through its role in immune evasion. nih.gov In colorectal cancer, TMEM160 has been shown to directly interact with and stabilize the PD-L1 protein. nih.gov PD-L1 is a crucial immune checkpoint protein that, when expressed on tumor cells, can suppress the activity of cytotoxic T cells, allowing the cancer to hide from the immune system. By preventing the degradation of PD-L1, elevated levels of TMEM160 promote tumor immune escape and are associated with a poor prognosis. nih.gov
Methodological Approaches in T160 Protein Research
Molecular Cloning and Expression Techniques
The initial isolation of the high-mobility group protein T160 involved screening a phage library derived from a murine pre-B-cell line, L1210. This approach utilized probes containing V-(D)-J recombination signal sequences, suggesting an early hypothesis about the protein's involvement in recombination events. cDNA clones for T160 were subsequently analyzed, revealing a protein with a predicted molecular mass of 80.6 kDa that demonstrated binding to DNA containing recombination signal sequences, but not to sequences where the heptamer had been mutated. Sequence analysis further revealed significant amino acid sequence homology (56%) to the nonhistone chromosomal protein HMG1 within the C-terminal 80 amino acids, and DNA-binding analysis with truncated proteins indicated that this HMG homology region is responsible for DNA binding. The gene encoding T160, designated rsb-1 (recombination signal binding), was found to be tightly linked to the recombination activating genes, rag-1 and rag-2, in the mouse. Molecular cloning techniques were also used in the characterization of a Drosophila homolog of the SSRP family, which includes the mouse T160 protein.
Nucleic Acid Binding Assays
Investigating the interaction between this compound and DNA has been a key area of research, primarily utilizing nucleic acid binding assays.
Gel-Shift Experiments
Gel mobility shift assays, also known as electrophoretic mobility shift assays (EMSAs), have been attempted to study the binding of this compound to DNA. Initially, neither gel-shift nor footprinting analyses were successfully employed with the this compound, despite extensive effort. However, subsequent studies successfully utilized gel-shift experiments with this compound or truncated forms that were made soluble through denaturing and renaturing cycles in urea. These experiments demonstrated that T160 binds to cruciform or linear duplex DNA with no apparent sequence specificity. In contrast, other HMG-box proteins, such as Escherichia coli HU, FIS, and EcoRV, give rise to a ladder of bands characteristic of nonsequence-selective DNA binding proteins in gel mobility shift assays.
Footprinting Analyses
Footprinting analysis is another technique used to identify the specific DNA sequences or structures that a protein binds to by assessing which regions of the DNA are protected from enzymatic or chemical cleavage by the bound protein. Similar to gel-shift experiments, initial attempts to use footprinting analyses with the this compound were not successful.
Protein-Protein Interaction Methodologies
Understanding the cellular function of this compound also involves identifying and characterizing its interactions with other proteins.
Immunoprecipitation
Immunoprecipitation is a technique used to isolate a protein antigen from a complex mixture using a specific antibody, which can also co-precipitate proteins that are bound to the target protein. This method has been mentioned in the context of analyzing proteins related to T160 or its functions. For instance, immunoprecipitation analysis detected an antigen molecule of 440 kD as a major component in studies related to RSS-binding proteins, although the direct interaction with T160 was not explicitly detailed in this context. Immunoprecipitation has also been used to show that SSRP1 (the human homolog of murine T160) physically interacts with the HR repair protein Rad54 both in vitro and in vivo.
Affinity Purification
Affinity purification is a method used to purify a protein or a group of proteins based on their specific binding affinity to a ligand immobilized on a solid support. This technique is valuable for isolating proteins that interact with a known molecule, such as DNA or another protein. Affinity purification has been employed in the study of sequence-specific DNA binding proteins, a category that initially included T160 based on its binding to V-(D)-J recombination signal sequences. Tandem affinity purification (TAP) is another method used for isolating protein complexes, such as the FACT complex, which is a heterodimer consisting of SSRP1 and SPT16. Isolation of such complexes is important for their biochemical and structural characterization.
Gene Expression Analysis Techniques
Analyzing the expression levels of T160/SSRP1 at both the protein and mRNA levels is fundamental to understanding its regulation and involvement in various cellular processes. Common techniques include Western blotting for protein quantification and RNA-based methods like RT-PCR and RNA-seq for mRNA quantification.
Western Blotting for Protein Expression Levels
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This method has been instrumental in determining the presence and relative abundance of the T160/SSRP1 protein in different cell types, tissues, and experimental conditions. Studies have utilized Western blotting to show that T160 is a phosphoprotein with high expression levels in various cell lines and tissues characterized by a high degree of proliferating cells. nih.gov Conversely, T160 expression is significantly down-regulated when cells undergo differentiation. nih.gov Western blot analysis has also been used to assess the expression of SSRP1 protein in wild-type and heterozygous targeted embryonic stem cells, revealing that clones with a targeted allele expressed approximately half the amount of SSRP1 compared to wild-type cells. nih.gov Furthermore, Western blotting has been employed to confirm the knockdown efficiency of SSRP1 in various cell lines following treatment with siRNA or shRNA. life-science-alliance.orgresearchgate.netabclonal.comantibodies.comsemanticscholar.orgresearchgate.netbiorxiv.org
Research findings using Western blotting have provided insights into T160/SSRP1 protein levels in different contexts:
| Sample Type | Condition/Genotype | Relative T160/SSRP1 Protein Level (vs Control/WT) | Reference |
| Various cell lines and tissues | Proliferating cells | High | nih.gov |
| C2C12 myoblasts and myotubes | Differentiation induced | Dramatically down-regulated | nih.gov |
| Murine Embryonic Stem Cells | Heterozygous targeted | ~50% | nih.gov |
| AGS cells | SSRP1 knockdown (siRNA) | Reduced | researchgate.netsemanticscholar.org |
| Mouse brain lysates | Wild-type | Detected | abclonal.comantibodies.com |
| HeLa-GFP-SSRP1 cells | Treated with CBL0137/cisplatin (B142131) | Changes in chromatin binding fractions | researchgate.net |
| Mouse embryonic stem cells | SPT16 depletion (shRNA) | Corresponding loss of SSRP1 expression | biorxiv.org |
RNA-based Quantitation (e.g., RT-PCR, RNA-seq)
Techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and RNA sequencing (RNA-seq) are used to measure the levels of T160/SSRP1 mRNA, providing information about gene expression at the transcriptional level. RT-PCR has been used to examine the mRNA expression of SSRP1 in different tissues. researchgate.netembopress.org RNA-seq allows for a more comprehensive analysis of the transcriptome, including the expression of SSRP1, and has been utilized in studies investigating the effects of SSRP1 depletion on global gene expression profiles. life-science-alliance.orgbiorxiv.orgbiorxiv.orgresearchgate.netproteinatlas.orgbiorxiv.org
Studies have shown that SSRP1 mRNA is detectable and expressed at substantial levels in almost all adult human and mouse tissues analyzed, although protein levels may be low in differentiated tissues. oncotarget.com RT-PCR analysis has indicated higher SSRP1 mRNA expression levels in glioblastoma tissues compared to normal brain tissues. researchgate.net RNA-seq analysis following SSRP1 depletion in mouse embryonic stem cells has revealed deregulation of developmental and pro-proliferative genes. life-science-alliance.orgbiorxiv.org
Cellular Localization and Microscopy Techniques
Determining the subcellular localization of T160/SSRP1 provides crucial insights into its function within the cell. Microscopy techniques, particularly indirect immunofluorescence coupled with confocal laser microscopy, are essential for visualizing the distribution of the protein.
Indirect Immunofluorescence and Confocal Laser Microscopy
Indirect immunofluorescence microscopy uses antibodies to label the protein of interest with a fluorescent tag, allowing its visualization within the cell. Confocal laser microscopy provides high-resolution images with optical sectioning, enabling the precise determination of protein localization and co-localization with other cellular structures or proteins. researchgate.netoncotarget.comscbt.combiorxiv.org
Studies using indirect immunofluorescence and confocal laser microscopy have shown that the distribution of this compound in the cell nucleus is not uniform, with focus-like staining observed. nih.gov This focus-like staining pattern was suggested to be specific to mid to late S phase of the cell cycle. nih.gov In multinucleated myotubes, the nuclear staining of T160 disappears upon differentiation. nih.gov Confocal microscopy has also been used to evaluate the subcellular co-localization of SSRP1 with other proteins, such as Lens Epithelium-Derived Growth Factor (LEDGF/p75). nih.gov Immunofluorescence analysis in human cells has shown SSRP1 localization to the nucleoplasm and cytosol, with cell cycle-dependent variations observed in some studies. proteinatlas.org Furthermore, immunofluorescence has been used to investigate the localization of SSRP1 in infected cells and its redistribution. researchgate.netresearchgate.net FACT, containing SSRP1, has also been observed to localize to kinetochores during mitosis. rupress.org
Cell Cycle Analysis (e.g., BrdU incorporation, Flow Cytometry)
Given T160/SSRP1's role in processes like DNA replication, analyzing its impact on the cell cycle is critical. Techniques such as BrdU incorporation and flow cytometry are commonly used to assess cell cycle progression and proliferation.
BrdU (5-bromo-2'-deoxyuridine) is a thymidine (B127349) analog that is incorporated into newly synthesized DNA during the S phase of the cell cycle. researchgate.netbio-rad-antibodies.comresearchgate.net Detection of incorporated BrdU using antibodies allows for the identification of cells in S phase and the measurement of DNA synthesis. researchgate.netbio-rad-antibodies.comresearchgate.net Flow cytometry is a powerful technique that can analyze large populations of cells based on their DNA content (typically stained with propidium (B1200493) iodide or DAPI) and other markers like BrdU incorporation. bio-rad-antibodies.com This allows for the determination of the proportion of cells in different phases of the cell cycle (G1, S, G2/M).
Cell cycle studies using BrdU incorporation and flow cytometry have indicated that the appearance of T160 nuclear foci is specific to mid to late S phase. nih.gov Depletion of SSRP1 has been shown to perturb cell cycle progression. nih.govresearchgate.net Studies in SSRP1-depleted cells have demonstrated a decrease in the proportion of S-phase cells incorporating BrdU and a slower traversal of the S phase. nih.govresearchgate.net Flow cytometry analysis has also revealed an increase in the G1 phase population and a decrease in the S phase population upon SSRP1 knockdown, suggesting an inhibition of the G1/S phase transition. semanticscholar.org
Research findings on the effect of SSRP1 depletion on cell cycle distribution:
| Cell Type | Treatment/Condition | Change in G1 Phase Population | Change in S Phase Population | Change in G2/M Phase Population | Reference |
| SSRP1-depleted cells | Depletion over time | Gradually increased | Decreased | Increased (after M-phase release) | nih.govresearchgate.net |
| AGS cells | SSRP1 knockdown | Increased | Declined | No significant change | semanticscholar.org |
Genetic Manipulation Techniques
Genetic manipulation techniques are employed to alter the expression or function of T160/SSRP1 to study its biological roles. These techniques include the use of antisense RNA, siRNA, shRNA, and gene targeting.
Antisense RNA strategies involve introducing RNA molecules complementary to the target mRNA, leading to the degradation of the mRNA or inhibition of translation, thereby reducing protein levels. ijpsonline.com Stable introduction of an antisense construct against T160 has been shown to strongly suppress its expression in mouse fibroblasts. ijpsonline.com This decreased expression was accompanied by substantial changes in cell growth properties, including decreased proliferation rates and increased apoptosis at low serum concentration. ijpsonline.com
RNA interference (RNAi) techniques, using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), are widely used to knock down gene expression. life-science-alliance.orgsemanticscholar.orgbiorxiv.orgbiorxiv.orgscbt.comrupress.org These methods have been successfully applied to reduce SSRP1 levels in various cell lines to investigate its functions in processes like cell cycle progression, proliferation, and differentiation. life-science-alliance.orgresearchgate.netsemanticscholar.orgbiorxiv.orgbiorxiv.orgrupress.org Gene targeting allows for the precise modification of the Ssrp1 gene in organisms, such as mice, to create knockout or conditional alleles, enabling the study of the essential functions of SSRP1 during development. nih.gov Targeted disruption of the Ssrp1 gene in murine embryonic stem cells and the introduction of the mutation into the germ line revealed that embryos homozygous for the targeted allele die soon after implantation. nih.gov
Genetic manipulation approaches have been crucial in establishing the necessity of T160/SSRP1 for cell viability and its involvement in fundamental cellular processes.
Antisense RNA Strategies
Antisense RNA strategies have been employed to investigate the role of T160/SSRP1 by reducing its expression levels in cellular models. This technique involves introducing RNA molecules complementary to the messenger RNA (mRNA) of the target protein, which can lead to the degradation of the mRNA or block its translation, thereby suppressing protein synthesis. nih.gov
In one study, a stable introduction of an antisense construct targeting T160/SSRP1 into NIH3T3 mouse fibroblasts resulted in a strong suppression of T160 expression. nih.govjst.go.jp This decrease in T160 availability was associated with significant alterations in the growth properties of the transfected cells. nih.gov Specifically, impaired growth was observed, linked to decreased rates of cell proliferation under normal serum conditions and the induction of apoptosis (programmed cell death) at low serum concentrations. nih.gov These findings, derived from the antisense RNA approach, provided evidence for the involvement of T160/SSRP1 in basic cellular functions such as DNA replication and cell proliferation. nih.gov
CRISPR/Cas9 for Gene Editing
CRISPR/Cas9 is a powerful and widely used genome editing technology that allows for precise modifications to an organism's DNA. medlineplus.govnih.govthermofisher.comnih.govyoutube.com This system utilizes a guide RNA (gRNA) molecule to direct the Cas9 enzyme, a nuclease, to a specific target DNA sequence, where it creates a double-stranded break. medlineplus.govnih.govthermofisher.com The cell's natural DNA repair mechanisms then process this break, which can result in gene inactivation (knockout) through error-prone non-homologous end joining (NHEJ) or the introduction of specific genetic changes through homology-directed repair (HDR) if a repair template is provided. thermofisher.com
While the provided search results detail the use of gene targeting via homologous recombination in murine embryonic stem cells to study the Ssrp1 gene nih.gov, CRISPR/Cas9 represents a more recent and efficient alternative for achieving similar genetic modifications, such as creating knockout or knock-in models of the Ssrp1 gene to study T160/SSRP1 function. medlineplus.govnih.govthermofisher.com This method allows researchers to precisely alter the Ssrp1 locus in various cell types, including stem cells, to investigate the consequences of altered T160/SSRP1 expression or function on cellular processes. thermofisher.com
Murine Embryonic Stem Cell Targeting
Gene targeting in murine embryonic stem (ES) cells has been a critical method for understanding the in vivo function of T160/SSRP1. This technique involves introducing a modified version of the target gene (Ssrp1 in this case) into ES cells, where it can replace the endogenous gene through homologous recombination. nih.gov ES cells with the targeted mutation can then be used to generate genetically modified mice. nih.govumassmed.edu
Research utilizing this approach demonstrated that the Ssrp1 gene is essential for cell viability in day 3.5 mouse embryos. nih.govconfederationcollege.canih.gov Targeted disruption of the Ssrp1 gene in murine ES cells and subsequent introduction of the mutation into the germ line revealed that embryos homozygous for the targeted allele died shortly after implantation. nih.govnih.gov Furthermore, preimplantation blastocysts from these mice exhibited defects in cell outgrowth and survival in vitro. nih.govconfederationcollege.canih.gov These findings highlighted the non-redundant and essential functions of SSRP1/T160 during early embryonic development. nih.govnih.gov
In Vitro Functional Assays (e.g., DNA replication, transcription assays)
Given the known involvement of T160/SSRP1 in DNA replication and transcription nih.govconfederationcollege.canih.govresearchgate.net, in vitro functional assays are crucial for dissecting the precise molecular mechanisms by which this protein influences these processes. In vitro assays allow researchers to reconstitute specific biological reactions in a controlled laboratory setting, using purified proteins and nucleic acid templates.
While the search results establish the implication of SSRP1/T160 in DNA replication and transcription nih.govconfederationcollege.canih.govresearchgate.net, specific details of in vitro assays used directly on T160/SSRP1 were not extensively provided. However, general in vitro transcription assays involve synthesizing RNA from a DNA template using RNA polymerases and necessary cofactors thermofisher.comtakarabio.comresearchgate.net, which could be used to study how T160/SSRP1 affects transcriptional efficiency or elongation. Similarly, in vitro DNA replication assays, which reconstitute the process of DNA synthesis, could be employed to investigate the role of T160/SSRP1 in origin firing, fork progression, or the replication of chromatinized DNA. The FACT complex, including SSRP1, is known to facilitate transcription through chromatin nih.gov, suggesting that in vitro assays utilizing chromatin templates would be particularly relevant to understanding T160/SSRP1 function.
Mass Spectrometry for Post-Translational Modifications
Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize proteins, including their post-translational modifications (PTMs). rivm.nlnih.govohio-state.edusigmaaldrich.com PTMs are chemical modifications to proteins that occur after translation and can significantly impact protein function, localization, and interactions. nih.govsigmaaldrich.com Common PTMs include phosphorylation, acetylation, ubiquitination, and glycosylation. nih.govohio-state.edusigmaaldrich.com
Evolutionary Conservation and Divergence of T160 Protein
Cross-Species Conservation of T160 Protein (SSRP1)
The SSRP1 protein, as a core component of the FACT complex, exhibits a remarkable degree of evolutionary conservation across a wide range of eukaryotic organisms nih.govbiorxiv.orgfrontiersin.orgesrf.frpnas.orgnih.govnih.gov. This deep conservation underscores its indispensable role in fundamental cellular processes involving chromatin dynamics.
Implications for Fundamental Biological Roles
The extensive evolutionary conservation of SSRP1 highlights its critical and fundamental biological roles that are essential for eukaryotic life abcam.comnih.govbiorxiv.orgfrontiersin.orgesrf.frgenecards.orgpnas.orgoncotarget.comresearchgate.netuniprot.orgoaepublish.com. Its consistent presence and function in facilitating chromatin transcription, DNA replication, and DNA repair across vast evolutionary distances indicate that these processes rely on the core activities mediated by the FACT complex abcam.comnih.govbiorxiv.orgfrontiersin.orggenecards.orguniprot.org. The ability of FACT to interact with histones H2A-H2B and H3-H4, as well as DNA, and to mediate nucleosome disassembly and reassembly, is crucial for polymerases to navigate the chromatin template nih.govfrontiersin.orgesrf.frpnas.orguniprot.orgoaepublish.com. This conserved function is vital for maintaining genome integrity and regulating gene expression in all eukaryotes abcam.comnih.govbiorxiv.orgfrontiersin.org.
Analysis of Orthologs and Paralogs of SSRP1
SSRP1 has orthologs across eukaryotes, reflecting its ancient origin and conserved function genecards.orgnih.gov. Orthologs are genes in different species that evolved from a common ancestral gene by speciation unil.ch. The presence of SSRP1 orthologs in diverse organisms like yeast (Pob3), plants, and animals indicates that the gene was present in the last eukaryotic common ancestor genecards.orgnih.gov.
While SSRP1 generally exists as a single-copy gene in animals and fungi, gene duplication events have led to expansions in plants nih.gov. For instance, one gene duplication has occurred in both monocot and eudicot lineages for SSRP1 in plants, with segmental duplication being a main mechanism for this amplification nih.gov.
Paralogs are genes within the same species that originated from a gene duplication event unil.ch. While the primary focus for SSRP1's core function is its orthologous relationship across species as a component of FACT, analysis of paralogs can reveal functional diversification or redundancy unil.chelifesciences.org. GeneCards lists UBTF as an important paralog of SSRP1 genecards.org. Studies on paralogs in general suggest that while orthologs are often assumed to share similar functions, paralogs can also exhibit significant functional similarity, sometimes even more so than orthologs across species, due to processes like subfunctionalization or neofunctionalization following duplication unil.chelifesciences.org. Analysis of SSRP1 and its paralogs in specific organisms can provide insights into the evolution of chromatin regulation complexity.
Evolutionary Pressure on SSRP1 Protein Structure and Function
The high degree of conservation in SSRP1 sequence and structure across eukaryotes suggests that it has been under significant evolutionary pressure to maintain its essential functions nih.govbiorxiv.orgfrontiersin.orgesrf.frpnas.orgnih.govnih.govresearchgate.net. This pressure is likely driven by the critical requirement for FACT activity in fundamental processes like transcription, replication, and DNA repair, where even minor disruptions can be detrimental to cell viability nih.govbiorxiv.orgbiorxiv.orgpnas.orgoncotarget.com.
Evolutionary conservation of protein dynamics has also been observed in components of the FACT complex, such as the N-terminal domain of Spt16, suggesting that specific protein motions crucial for function are also conserved researchgate.net. The degree of evolutionary conservation of amino acids in a protein often reflects their importance for maintaining structural integrity and function researchgate.net. Regions critical for interaction with other FACT subunits, histones, or DNA are expected to be under strong purifying selection, limiting sequence variation.
Conservation Patterns within Protein Domains
SSRP1 is a multi-domain protein, and the conservation levels can vary between these domains, reflecting their specific roles and interaction partners biorxiv.orgfrontiersin.orgpnas.orguniprot.orgoaepublish.comnih.govnih.gov. The domain organization of SSRP1 typically includes an N-terminal domain, a middle domain, an acidic region, and in metazoans, a C-terminal HMG-box domain frontiersin.orgnih.gov.
Studies analyzing conservation within these domains have shown that critical functional regions, such as the interface between Spt16's conserved 'chaperone' domain (within the Spt16M module) and histones H2A-H2B, are highly conserved at the sequence level nih.govesrf.fr. Similarly, conserved surface pockets within the Spt16 N-terminal domain have been identified as binding sites for histones H3-H4 pnas.org. While specific sequence conservation can vary, the structural integrity and functional capacity of these domains are generally maintained across species, highlighting the importance of their specific roles within the FACT complex and its interactions with chromatin components nih.govesrf.frpnas.orgresearchgate.netnih.gov.
Emerging Research Directions and Future Perspectives on T160 Protein
Unraveling Undefined Roles in DNA-Related Processes
While traditionally viewed as a regulator of DNA replication initiation, future research is focused on elucidating the more nuanced and direct roles of active CDK2 in the DNA Damage Response (DDR). Emerging evidence suggests that T160-phosphorylated CDK2 is not merely switched off during DNA damage but plays an active role in the repair process itself. Its activity is implicated in both major double-strand break (DSB) repair pathways: homologous recombination (HR) and non-homologous end-joining (NHEJ).
Future investigations aim to define the specific substrates of T160-phosphorylated CDK2 within these pathways. For instance, CDK2 has been shown to phosphorylate key DDR proteins such as BRCA1, BRCA2, and the Nbs1 component of the Mre11-Rad50-Nbs1 (MRN) complex. A key research direction is to understand how T160-phosphorylation of CDK2 is dynamically regulated at sites of DNA damage and how this specific activity coordinates the choice between different repair pathways. Studies using chemical genetics have revealed a non-redundant requirement for CDK2 activity in surviving DNA damage, suggesting that other CDKs cannot fully compensate for this function. Unraveling these specific roles will be critical for understanding genomic integrity and may offer new therapeutic targets for cancers with underlying DNA repair defects.
Deeper Mechanistic Insights into Chromatin Dynamics
The influence of T160-phosphorylated CDK2 on chromatin structure is an area of expanding interest. Its known role in phosphorylating components of the minichromosome maintenance (MCM) complex is crucial for controlling the firing of replication origins, ensuring that DNA is replicated only once per cell cycle. Future research will delve deeper into how CDK2 activity modulates the dynamics of chromatin-bound protein complexes to regulate replication timing and maintain genomic stability.
Beyond replication, active CDK2 is known to phosphorylate linker histone H1. This action is thought to reduce chromatin compaction, thereby facilitating access for transcription and replication machinery. A significant avenue for future research is to explore how T160-phosphorylated CDK2 collaborates with other chromatin-modifying enzymes and remodeling complexes. Investigating whether active CDK2 directly phosphorylates histone methyltransferases, acetyltransferases, or components of remodeling complexes like SWI/SNF will provide a more integrated view of how cell cycle progression is coupled with the dynamic landscape of chromatin.
Exploration of Novel Interacting Partners and Pathways
The advent of advanced proteomic techniques has opened the door to systematically identifying the full spectrum of interacting partners for T160-phosphorylated CDK2. While its interactions with cyclins (notably Cyclin A and Cyclin E) and CDK inhibitors (like p21 and p27) are well-characterized, recent mass spectrometry-based studies are uncovering unexpected binding partners. These analyses are expanding the CDK2 interactome beyond cell cycle regulators to include proteins involved in diverse cellular processes.
A particularly intriguing finding is the association of the Cyclin E/CDK2 complex with components of the pre-mRNA splicing machinery, such as the U2 snRNP protein SF3B1 (also known as SAP155). This suggests a previously unappreciated link between cell cycle control and RNA processing. Future research will focus on validating these novel interactors and understanding the functional consequences of their phosphorylation by active CDK2. Identifying these new pathways will be essential for building a comprehensive model of CDK2 signaling and function.
| Selected Novel Interacting Partners of CDK2 | Associated Process | Potential Significance |
| SF3B1 (SAP155) | pre-mRNA Splicing | Links cell cycle progression with RNA processing. |
| KIAA0528 | Unknown (part of a novel CDK5 complex) | May indicate crosstalk between different CDK family members. |
| FIBP | Unknown (part of a novel CDK5 complex) | Suggests roles in cell growth and migration in non-neuronal cells. |
| FOXO1 | Transcription (Apoptosis) | Connects CDK2 activity to stress-induced cell death pathways. |
This table provides examples of recently identified or less canonical interacting partners of CDK2, highlighting the expanding scope of its cellular roles.
Understanding its Role in Gene Regulation Beyond Transcription Elongation
The role of CDKs in transcription is well-documented, particularly the function of CDK7 and CDK9 in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II to regulate transcription initiation and elongation. However, the specific roles of T160-phosphorylated CDK2 in gene regulation are emerging and appear to be more diverse. Research is now moving beyond its indirect effects through the phosphorylation of the Retinoblastoma protein (pRb) to uncover more direct regulatory functions.
Active CDK2 has been shown to phosphorylate a host of transcription factors, thereby directly modulating their activity. Key examples include:
E2F Transcription Factors: Phosphorylation by Cyclin E/CDK2 can enhance the recruitment of co-activators like p300/CBP, creating a positive feedback loop for G1/S gene expression. nih.gov
NPAT: Phosphorylation of NPAT by Cyclin E/CDK2 is essential for activating the transcription of histone genes, which is tightly coupled to DNA replication. stmjournals.com
FOXO1: In response to DNA damage, CDK2 can phosphorylate the FOXO1 transcription factor, promoting the expression of pro-apoptotic genes. nih.gov
MYC: CDK2-mediated phosphorylation of MYC on Serine 62 is thought to stabilize the oncoprotein and enhance its transcriptional output. ucl.ac.uk
Furthermore, the discovery of CDK2's interaction with splicing factors suggests a role in post-transcriptional gene regulation. Future studies will aim to determine whether CDK2 phosphorylation of splicing components alters specific splicing events, potentially to generate mRNA isoforms necessary for S-phase progression. This represents a significant shift in understanding, suggesting CDK2 acts as a master coordinator linking cell cycle timing with multiple layers of gene expression control.
Investigating the Full Scope of its Involvement in Pathophysiology
Given its central role in proliferation, the dysregulation of T160-phosphorylated CDK2 activity is a hallmark of cancer. Overexpression of its activating partner, Cyclin E, renders cancer cells dependent on CDK2 activity, making it an attractive therapeutic target. However, the involvement of active CDK2 in pathophysiology is likely much broader.
Emerging research points to a role for CDK2 in neuronal apoptosis. In post-mitotic neurons, aberrant activation of CDK2 is observed following neurotoxic insults or growth factor withdrawal, suggesting it plays a role in neurodegenerative processes. nih.gov Conversely, CDK2 is also critical for the proliferation and self-renewal of neural progenitor cells, indicating a complex, context-dependent role in the nervous system. nih.gov In another area, studies on liver regeneration have identified T160 phosphorylation of CDK2 as a critical gate-keeping mechanism that maintains hepatocyte quiescence and controls their re-entry into the cell cycle in response to signals like hepatocyte growth factor (HGF). pnas.org Future research will explore the role of active CDK2 in other pathologies, such as cardiovascular diseases like cardiac hypertrophy, and inflammatory conditions, potentially revealing new therapeutic opportunities.
Theoretical and Computational Modeling Approaches
Complementing experimental work, theoretical and computational modeling is becoming indispensable for understanding the complex dynamics of T160-phosphorylated CDK2. Molecular Dynamics (MD) simulations are providing atomic-level insights into the activation process. These models have shown how phosphorylation at T160 induces conformational changes in the activation loop (T-loop), stabilizing it in an open, active state that is competent for substrate binding and catalysis. scilit.comnih.gov These simulations are crucial for understanding the structural basis of kinase activation and for designing novel inhibitors that target specific conformational states.
Beyond the single-molecule level, systems biology approaches are being used to model the broader CDK2 signaling network. These mathematical models integrate multiple components—kinases, cyclins, inhibitors, and phosphatases—to simulate the behavior of the cell cycle control system. Such models can predict how the network will respond to perturbations, such as drug treatment or genetic mutations, and can help identify critical nodes or thresholds in the system. For example, modeling of hepatocyte proliferation identified T160 phosphorylation of CDK2 as the key event that correlates with commitment to cell division. pnas.org Future computational work will likely involve integrating multi-omics data to build more comprehensive and predictive models of CDK2 signaling in health and disease, accelerating hypothesis generation and guiding experimental design.
Q & A
Q. How was the T160 protein initially identified, and what experimental approach confirmed its DNA-binding activity?
The this compound was discovered through phage library screening of a murine pre-B-cell line using radiolabeled recombination signal sequence (RSS) probes. cDNA clones were isolated, and DNA-binding activity was validated via South-Western blotting and truncated protein analysis. Truncated T160 lacking the HMG1-homologous C-terminal region lost DNA-binding capacity, pinpointing this domain as critical for interaction .
Q. What structural domains of T160 enable its interaction with DNA, and how were these characterized?
The C-terminal 80-amino-acid region of T160 shares 56% homology with HMG1, a nonhistone chromosomal protein. Truncation experiments and urea denaturation/renaturation cycles demonstrated that this HMG-like domain mediates DNA binding. Gel-shift assays with cruciform or linear DNA further confirmed structural (rather than sequence-specific) binding .
Q. What is the chromosomal localization of the T160 gene, and how does this relate to its functional partners?
Restriction fragment length polymorphism (RFLP) mapping placed the T160 gene at the proximal end of mouse chromosome 2. Genetic linkage studies revealed proximity to the recombination-activating genes RAG-1 and RAG-2, suggesting potential co-regulation in lymphoid-specific processes like V(D)J recombination .
Advanced Research Questions
Q. How does T160 contribute to DNA replication and repair, and what experimental evidence supports this role?
T160 colocalizes with DNA replication foci during mid-to-late S phase, as shown by BrdU incorporation and confocal microscopy. Its ability to induce DNA bending (via ring-closure assays with T4 DNA ligase) and broad tissue expression imply a role in replication/repair. Downregulation in differentiated cells (e.g., C2C12 myotubes) further links T160 to proliferative processes .
Q. What methodological challenges arise when studying T160’s DNA-binding specificity, and how were these resolved?
Initial studies suggested sequence-specific binding to RSS, but subsequent gel-shift and footprinting assays failed to confirm this. Using urea-denatured/renatured T160 and non-specific DNA probes (e.g., cruciform structures), researchers demonstrated structural DNA recognition instead. This highlights the importance of protein solubility and assay design in resolving contradictory data .
Q. How is T160’s phosphorylation status regulated, and what techniques identify its post-translational modifications?
T160 phosphorylation is cell-cycle-dependent and modulates interactions with cyclin-dependent kinases (CDKs). Western blotting with phospho-specific antibodies (e.g., anti-pCDK2 T160) and mass spectrometry (MS) have identified phosphorylation at residues like T160 in CDK2, affecting kinase activity. Retinal lysate studies using AKT1 phosphopeptides further validated T160 phosphorylation .
Q. What contradictory findings exist regarding T160’s role in V(D)J recombination, and how are these reconciled?
While T160 was initially linked to V(D)J recombination via RSS binding, later studies showed no sequence specificity. Instead, its HMG domain’s structural DNA-binding capacity and evolutionary conservation suggest a broader role in DNA metabolism. This shift underscores the need for diverse experimental models (e.g., non-lymphoid tissues) to clarify context-dependent functions .
Methodological Recommendations
- DNA-Protein Interaction Assays : Use urea denaturation/renaturation for insoluble proteins, combined with gel-shift assays and cruciform DNA probes .
- Cell Cycle/Differentiation Studies : Employ BrdU labeling and immunofluorescence in proliferating vs. differentiated cells (e.g., C2C12 myoblasts) .
- Phosphorylation Analysis : Combine phospho-specific antibodies (e.g., Cell Signaling #2561) with MS-based phosphosite mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
